molecular formula C17H22ClN3OS B2698255 4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide CAS No. 1203232-42-1

4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide

Cat. No.: B2698255
CAS No.: 1203232-42-1
M. Wt: 351.89
InChI Key: ZERMKJLRMZVCGU-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a thioether linkage, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide typically involves multiple steps:

    Formation of the Thioether Linkage: This step involves the reaction of 4-chlorothiophenol with a suitable alkylating agent to form the thioether.

    Pyrazole Formation: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone.

    Amide Bond Formation: The final step involves the coupling of the thioether and pyrazole intermediates with a butanoyl chloride derivative under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-bromophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide
  • 4-((4-fluorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide
  • 4-((4-methylphenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide

Uniqueness

4-((4-chlorophenyl)thio)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)butanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3OS/c1-12(2)21-16(11-13(3)20-21)19-17(22)5-4-10-23-15-8-6-14(18)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERMKJLRMZVCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCSC2=CC=C(C=C2)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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